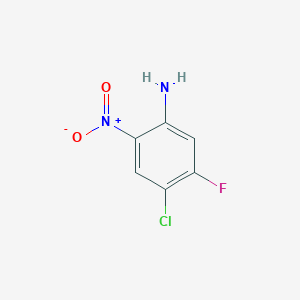

4-Chloro-5-fluoro-2-nitroaniline

Description

4-Chloro-5-fluoro-2-nitroaniline (CAS: 428871-64-1) is a halogenated nitroaniline derivative with the molecular formula C₆H₃ClFN₂O₂. This compound features a nitro group (-NO₂) at position 2, a chlorine atom at position 4, and a fluorine atom at position 5 on the benzene ring. Its reactivity in nucleophilic aromatic substitution reactions makes it valuable for introducing phenylpiperazine moieties into drug candidates, as demonstrated in microwave-assisted syntheses .

Properties

IUPAC Name |

4-chloro-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBVUIBVDTNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440321 | |

| Record name | 4-Chloro-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428871-64-1 | |

| Record name | 4-Chloro-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis:

| Step | Reaction | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Acetylation of m-fluoroaniline | Dissolve m-fluoroaniline in acetic acid, add acetic anhydride, room temp | m-fluoroaniline, acetic acid, acetic anhydride | Protects amino group as acetanilide |

| 2 | Friedel-Crafts acylation | Lewis acid catalyst (AlCl3), solvent (carbon disulfide or nitrobenzene), 0-50 °C, 40-60 h | 3-fluoroacetanilide, acetyl chloride, AlCl3 | Introduces acetyl group ortho to amino protection |

| 3 | Hydrolysis | Alcohol solvent (methanol, ethanol), inorganic acid (H2SO4, HCl), RT to 100 °C, 1-10 h | 2-fluoro-4-acetamidoacetophenone | Removes acetyl protection to yield aminoacetophenone |

| 4 | Sandmeyer reaction | Aqueous HCl, sodium nitrite at 10 to -10 °C, then CuCl at 0-30 °C | 2-fluoro-4-aminoacetophenone | Converts amino group to chloro substituent |

| 5 | Nitration | Nitrating reagent (H2SO4 + KNO3 or HNO3), -10 to 0 °C, 0.5-1 h | 2-fluoro-4-chloroacetophenone | Introduces nitro group at desired position |

Advantages:

- Starting material m-fluoroaniline is commercially available and cost-effective.

- Reaction conditions are mild with low side reactions.

- Suitable for scale-up and industrial production.

- High yields and purity achievable.

Reaction Conditions and Optimization

Friedel-Crafts Acylation

| Parameter | Range | Preferred Conditions |

|---|---|---|

| Solvent | Dichloromethane, trichloromethane, carbon disulfide, nitrobenzene | Carbon disulfide or nitrobenzene |

| Lewis Acid Catalyst | AlCl3, ZnCl2, FeCl3 | Aluminum trichloride (AlCl3) |

| Temperature | 0-100 °C | 0-50 °C |

| Molar Ratio (3-fluoroacetanilide:acylating agent:Lewis acid) | 1:1-3:2-6 | 1:1.5-2.5:2.5-4 |

| Reaction Time | 12-72 h | 40-60 h |

Hydrolysis

- Solvent: Methanol, ethanol, propanol, isopropanol, or butanol.

- Acid: Sulfuric acid, nitric acid, or hydrochloric acid.

- Temperature: Room temperature to 100 °C.

- Time: 1-10 hours.

Sandmeyer Reaction

- Formation of diazonium salt at 10 to -10 °C using sodium nitrite in HCl.

- Subsequent reaction with cuprous chloride at 0-30 °C to replace amino with chloro.

Nitration

| Parameter | Range | Preferred Conditions |

|---|---|---|

| Nitrating Reagent | H2SO4 + HNO3, KNO3, NaNO3, fuming nitric acid | H2SO4 + KNO3 or H2SO4 + HNO3 |

| Temperature | -20 to 10 °C | -10 to 0 °C |

| Time | 0.5 to 3 h | 0.5 to 1 h |

| Molar Ratio (substrate:KNO3) | 1:2-5 | 1:2-3 |

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Acetylation | m-fluoroaniline | Acetic acid, acetic anhydride, RT | 3-fluoroacetanilide | Protects amino group |

| 2 | Friedel-Crafts Acylation | 3-fluoroacetanilide | Acetyl chloride, AlCl3, CS2 or nitrobenzene, 0-50 °C, 40-60 h | 2-fluoro-4-acetamidoacetophenone | High regioselectivity |

| 3 | Hydrolysis | 2-fluoro-4-acetamidoacetophenone | Alcohol solvent, H2SO4/HCl, RT-100 °C, 1-10 h | 2-fluoro-4-aminoacetophenone | Removes acetyl protection |

| 4 | Sandmeyer Reaction | 2-fluoro-4-aminoacetophenone | NaNO2, HCl, 10 to -10 °C; CuCl, 0-30 °C | 2-fluoro-4-chloroacetophenone | Amino to chloro substitution |

| 5 | Nitration | 2-fluoro-4-chloroacetophenone | H2SO4 + KNO3 or HNO3, -10 to 0 °C, 0.5-1 h | 4-chloro-2-fluoro-5-nitroacetophenone | Introduces nitro group |

Research Findings and Industrial Relevance

- The multi-step synthesis allows for selective substitution patterns critical for the target compound.

- Use of acetyl protection minimizes side reactions during Friedel-Crafts acylation.

- Sandmeyer reaction provides a reliable method for chloro substitution on aromatic amines.

- Nitration under controlled low temperatures prevents over-nitration and degradation.

- The process is scalable with high yields and purity, suitable for industrial manufacture.

- Continuous flow nitration technology offers potential improvements in safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.

Major Products Formed

Reduction: The reduction of the nitro group yields 4-chloro-5-fluoro-2-aminoaniline.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

4-Chloro-5-fluoro-2-nitroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It has been instrumental in developing drugs targeting bacterial infections and cancer therapies. For instance, it has been used to create compounds that inhibit specific oncogenic microRNAs, which are critical in cancer progression. Research indicates that neomycin-bisbenzimidazole conjugates containing this compound can significantly reduce the levels of mature miR-27a, a microRNA associated with various cancers, thereby inhibiting cell proliferation effectively .

Case Study:

In a study focused on synthesizing inhibitors for HIV-1 replication, derivatives of this compound demonstrated potent inhibitory activity against the virus while maintaining low cytotoxicity. These compounds were evaluated for their efficacy against reverse transcriptase enzymes known for resistance mutations, showcasing the compound's versatility in antiviral drug development .

Agricultural Chemicals

Use in Agrochemicals:

The compound is also significant in formulating agrochemicals such as herbicides and fungicides. Its incorporation into these products enhances crop protection and yield. The presence of chlorine and fluorine atoms contributes to the biological activity of these chemicals, making them effective against a range of agricultural pests and diseases .

Dyes and Pigments

Application in Textile Industry:

this compound is crucial in producing dyes and pigments for textiles. The compound's chemical structure allows it to impart vibrant colors, which are essential for various applications in the textile industry. Its stability and reactivity make it suitable for synthesizing complex dye molecules that meet industry standards .

Analytical Chemistry

Reagent in Analytical Techniques:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its ability to form complexes with various analytes allows for accurate measurements in laboratory settings .

Material Science

Development of Specialty Polymers:

The compound contributes to developing specialty polymers and coatings that require enhanced durability and resistance to environmental factors. This application is particularly relevant in industries where material performance under harsh conditions is critical .

Data Table: Applications Overview

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis (cancer therapies, HIV inhibitors) | Targeting oncogenic miRNAs; effective antiviral agents |

| Agricultural Chemicals | Herbicides, fungicides | Enhanced crop protection; increased yield |

| Dyes and Pigments | Textile dyes | Vibrant colors; stability in various applications |

| Analytical Chemistry | Reagent for detection | Accurate quantification of chemical substances |

| Material Science | Specialty polymers and coatings | Improved durability; resistance to environmental factors |

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Nitroaniline Isomers

The positions of substituents (Cl, F, NO₂) significantly influence physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Comparison of Halogenated Nitroanilines

Key Observations:

- Substituent Position Effects: Reactivity: The 4-Cl-5-F-2-NO₂ arrangement in this compound facilitates selective substitution at the para-chloro position, enabling coupling with amines like N-phenylpiperazine . In contrast, 2-Fluoro-4-nitroaniline (CAS 369-35-7) is less reactive toward nucleophiles due to steric hindrance from the ortho-fluoro group . Thermal Stability: Fluorine at position 5 (as in this compound) may enhance thermal stability compared to 4-Fluoro-2-nitroaniline (mp 92.5–95°C) due to reduced ring strain .

Spectroscopic Differences :

Methyl-Substituted Analogs

Methyl groups alter solubility and steric effects compared to halogens:

Table 2: Methyl vs. Halogen Substituents

Key Observations:

Biological Activity

4-Chloro-5-fluoro-2-nitroaniline (CFNA) is an organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorine atom at the para position, a fluorine atom at the meta position, and a nitro group at the ortho position relative to the aniline nitrogen, contributes to its diverse biological properties. This article explores the biological activity of CFNA, including its antimicrobial and anticancer effects, along with relevant case studies and research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 190.56 g/mol

- Chemical Structure : The compound consists of an aniline core with specific substitutions that enhance its reactivity and biological activity.

Antimicrobial Activity

CFNA has been noted for its antimicrobial properties , making it a subject of interest in various studies. The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | |

| Escherichia coli | 0.050 mg/mL | |

| Candida albicans | 0.025 mg/mL |

The antimicrobial activity of CFNA is attributed to its ability to disrupt cellular processes in microorganisms, potentially through interference with enzyme functions or membrane integrity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of CFNA. Research indicates that the compound may induce apoptosis in cancer cell lines, suggesting a mechanism by which it could be developed into a therapeutic agent.

Case Study: Apoptosis Induction

In a study involving MCF-7 breast cancer cells, CFNA was shown to accelerate apoptosis in a dose-dependent manner:

- IC : 25.72 ± 3.95 μM

- Mechanism : Flow cytometry analysis indicated increased rates of apoptosis correlated with higher concentrations of CFNA .

Comparative Analysis

Compared to other compounds in its class, CFNA's anticancer activity appears promising:

| Compound | IC (μM) | Cancer Type |

|---|---|---|

| CFNA | 25.72 ± 3.95 | MCF-7 Breast Cancer |

| Drug 1 (similar structure) | 45.2 ± 13.0 | U87 Glioblastoma |

| Drug 2 (another derivative) | 6.3 ± 3.2 | Murine Leukemia |

These findings suggest that CFNA could serve as a lead compound for further development in anticancer therapies.

The mechanism by which CFNA exerts its biological effects may involve several pathways:

- Enzyme Inhibition : CFNA may inhibit specific enzymes involved in cell signaling or metabolic pathways.

- Reactive Intermediates Formation : The reduction of the nitro group can generate reactive intermediates that interact with cellular components.

- Cell Membrane Disruption : The presence of halogen atoms may alter membrane permeability, leading to cell death in pathogens.

Research Applications

CFNA is not only significant for its biological activities but also serves as an important intermediate in organic synthesis:

- Used in synthesizing various pharmaceuticals and agrochemicals.

- Investigated for its role in developing novel compounds with enhanced bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-5-fluoro-2-nitroaniline, and how are intermediates characterized?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting this compound with N-phenylpiperazine in dimethyl sulfoxide (DMSO) at 145–150°C for 4 hours yields 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline. Key intermediates are characterized using melting point analysis (e.g., m.p. 179–180°C) and spectroscopic techniques (FT-IR, NMR) .

| Synthetic Step | Conditions | Product Characterization |

|---|---|---|

| Substitution reaction | DMSO, 145–150°C, 4h | m.p. 179–180°C, NMR/IR |

| Reduction of nitro group | Pd/C, hydrazine hydrate, microwave | Amine formation (HPLC/MS) |

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods. For example, HPLC retention time comparisons with standards and NMR analysis (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm) are critical. Cross-reference melting points with literature values (e.g., lit. m.p. 180–181°C) .

Advanced Research Questions

Q. What strategies optimize the reduction of the nitro group in this compound to an amine without side reactions?

- Answer : Catalytic hydrogenation (e.g., Pd/C, H₂) or microwave-assisted reduction with hydrazine hydrate minimizes byproducts. Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield (85–92%) .

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Pd/C + H₂ | 60°C, 6h | 78% | Scalable |

| Microwave + hydrazine | 100°C, 30min | 92% | Faster, higher purity |

Q. How do substituent positions (e.g., chloro, fluoro, nitro) influence the reactivity of this compound in cross-coupling reactions?

- Answer : The nitro group at the 2-position deactivates the ring, directing electrophilic substitution to the para position. Fluorine’s electron-withdrawing effect enhances stability but may reduce nucleophilicity. Chlorine at the 4-position sterically hinders bulky reactants .

Q. What analytical challenges arise when distinguishing this compound from structural analogs (e.g., 5-chloro-2-nitroaniline)?

- Answer : Use high-resolution mass spectrometry (HRMS) to differentiate molecular weights (e.g., Cl vs. F isotopes). NMR chemical shifts for fluorine (δ -110 to -130 ppm in ¹⁹F NMR) and chlorine (δ 3.5–4.0 ppm in ¹H NMR) are diagnostic .

Q. How can researchers mitigate hazards associated with handling nitroaromatic intermediates?

- Answer : Implement strict PPE protocols (gloves, fume hoods) and avoid high-temperature decomposition. Store intermediates in inert atmospheres (N₂ or Ar) at -20°C to prevent oxidation .

Methodological Notes

- Contradictions in Data : and describe microwave-assisted reductions, while older literature may use conventional heating. Validate methods with kinetic studies.

- Critical Gaps : Limited data on photostability or long-term storage conditions. Future studies should explore degradation pathways via accelerated aging tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.